![molecular formula C12H19NO3S B014690 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate CAS No. 81239-45-4](/img/structure/B14690.png)

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate

Overview

Description

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate (BDS) is a zwitterionic surfactant derived from alkyl sulfonate. BDS is commonly used in a variety of industries, including cosmetics, pharmaceuticals, and food processing. BDS is also used in scientific research as a reagent for various biochemical and physiological applications.

Scientific Research Applications

Corrosion Inhibition

N-(3-(Dimethyl benzyl ammonio)propyl)alkanamide chloride derivatives, closely related to 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate, have been found to effectively inhibit mild steel corrosion in acidic media. The inhibition efficiency increases with hydrophobicity and temperature (Shaban, 2016).

Antifouling and Hemocompatibility

Hydrophobic sulfobetaine copolymers made through postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amines, including compounds similar to this compound, show potential for antifouling properties and hemocompatibility (Woodfield et al., 2014).

Surface Deposition

Mixed monolayers of calcium behenate and compounds like 3-(docosyl dimethyl ammonio)propane-1-sulfonate can partially deposit onto solid surfaces through a zippering mechanism (Clint, 1973).

Salt Resistance Behavior

Molecular dynamics studies suggest that compounds like SB12-3, closely related to this compound, form a tightly packed mono-layer at the air/water interface, exhibiting salt resistance behavior due to interactions between anionic sulfonic groups and water molecules (Qu et al., 2016).

Biomedical Applications

These compounds have potential applications in biomedical samples and clinical studies, as indicated by the development of high-performance liquid chromatography methods for their separation and quantification (Zanna & Haeuw, 2007).

Antimicrobial Activity

New derivatives of N-pyridinium, quinolinium, and isoquinolinium sulfonate, which include structures similar to this compound, have shown high antimicrobial activity against various bacteria and fungi (Fadda et al., 2016).

Mechanism of Action

Target of Action

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate, also known as NDSB-256 , is primarily targeted towards proteins such as chicken egg white lysozyme and E. coli β-galactosidase . These proteins play crucial roles in biological processes, with lysozyme involved in the immune response and β-galactosidase in lactose metabolism.

Mode of Action

As a non-detergent sulfobetaine, NDSB-256 acts as a mild solubilizing and stabilizing agent . It interacts with its protein targets, helping to maintain their native conformation and preventing aggregation . This interaction results in the restoration of enzymatic activity in denatured proteins .

Pharmacokinetics

As a zwitterionic compound, it is expected to have good water solubility , which could potentially influence its bioavailability.

Result of Action

The primary result of NDSB-256’s action is the restoration of enzymatic activity in denatured proteins . At a concentration of 1M, NDSB-256 can restore 30% of the enzymatic activity of denatured egg white lysozyme, and at 800mM, it can restore 16% of the enzymatic activity of denatured β-galactosidase .

Action Environment

The action of NDSB-256 is influenced by environmental factors such as pH and temperature. As a zwitterionic compound, NDSB-256 retains its zwitterionic character over a broad pH range . This means that its efficacy and stability are likely to be maintained across different physiological conditions.

Biochemical Analysis

Biochemical Properties

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate plays a significant role in biochemical reactions. It interacts with enzymes and proteins such as chicken egg white lysozyme and E. coli β-galactosidase . The nature of these interactions involves the restoration of enzymatic activity of these denatured proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its ability to reduce aggregation and significantly improve protein renaturation . This implies that it may influence cell function by aiding in the proper folding and functioning of proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. It acts as a stabilizing agent, helping to restore the enzymatic activity of denatured proteins . This suggests that it may have a role in enzyme activation and changes in gene expression related to protein synthesis and function.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows temporal changes in its effects. At a concentration of 1M, it can restore 30% of the enzymatic activity of denatured egg white lysozyme, and at 800mM, it can restore 16% of the enzymatic activity of denatured β-galactosidase . This indicates that the compound’s effectiveness may vary over time and concentration.

properties

IUPAC Name |

3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJASPJNLSQOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

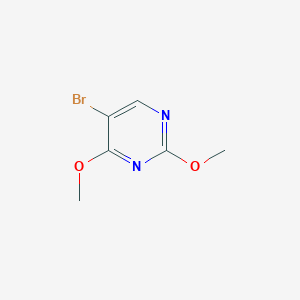

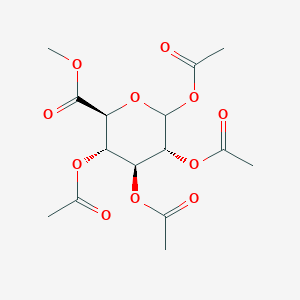

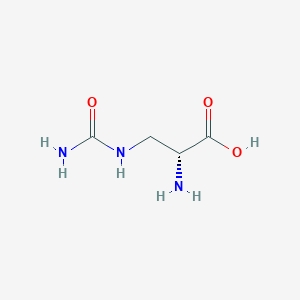

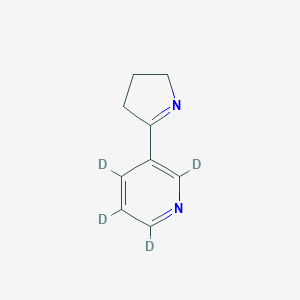

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

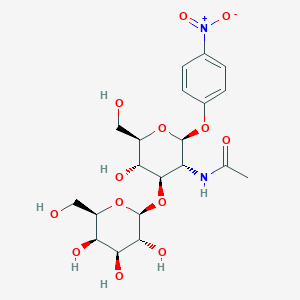

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)